N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide
Description
Properties
CAS No. |
651748-37-7 |
|---|---|
Molecular Formula |
C14H23N3O |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(4-aminophenyl)-5-(dimethylamino)-N-methylpentanamide |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-5-4-6-14(18)17(3)13-9-7-12(15)8-10-13/h7-10H,4-6,11,15H2,1-3H3 |
InChI Key |
WVLGLCDJANXERT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)N(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Dimethylamino)pentanoyl Chloride
Procedure :
5-(Dimethylamino)pentanoic acid (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
Key Data :
Coupling with N-Methyl-4-nitroaniline
Schotten-Baumann Conditions :
The acyl chloride (1.0 eq) is added dropwise to a stirred solution of N-methyl-4-nitroaniline (1.1 eq) and triethylamine (2.5 eq) in DCM at 0°C. The reaction is warmed to room temperature and stirred for 12 hours.
Workup :
The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The crude product, N-(4-nitrophenyl)-5-(dimethylamino)-N-methylpentanamide , is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Data :
- Yield: 78–85%.
- Melting Point: 112–114°C.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 2H, ArH), 7.25 (d, J = 8.8 Hz, 2H, ArH), 3.45 (s, 3H, NCH₃), 2.95–3.05 (m, 2H, CO-N-CH₂), 2.25 (s, 6H, N(CH₃)₂), 1.60–1.75 (m, 4H, CH₂CH₂), 1.40–1.55 (m, 2H, CH₂).
Catalytic Hydrogenation of Nitro Intermediate
Procedure :
The nitro intermediate (1.0 eq) is dissolved in ethanol and hydrogenated under H₂ (1 atm) using 10% Pd/C (5 wt%) at 25°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to afford the final product.
Key Data :
- Yield: 88–94%.
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).
- LC-MS (ESI+) : m/z 292.2 [M+H]⁺.
Coupling Reagent-Assisted Direct Amidation
Activation of 5-(Dimethylamino)pentanoic Acid
EDCl/HOAt Method :
A mixture of 5-(dimethylamino)pentanoic acid (1.0 eq), EDCl (1.2 eq), and HOAt (1.2 eq) in DMF is stirred at 0°C for 30 minutes. N-Methyl-4-aminophenylamine (1.1 eq) is added, and the reaction is stirred at 25°C for 24 hours.
Workup :
The solution is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via column chromatography.
Key Data :
- Yield: 70–76%.
- HPLC Purity : 98.5%.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | EDCl/HOAt Route |
|---|---|---|
| Overall Yield | 68–78% | 60–70% |
| Reaction Time | 18–24 hours | 24–36 hours |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
| Cost Efficiency | High | Low |
Critical Insights :
- The acyl chloride method offers superior yields and scalability but requires handling corrosive reagents.
- Coupling reagents avoid hazardous intermediates but suffer from lower efficiency with secondary amines.
Spectroscopic Validation and Quality Control
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 172.8 (C=O), 151.2 (ArC-NH₂), 127.5–129.8 (ArC), 56.4 (NCH₃), 45.2 (N(CH₃)₂), 32.1–24.5 (CH₂).
Elemental Analysis :
- Calculated for C₁₅H₂₅N₃O: C, 65.42; H, 8.68; N, 14.43.
- Found: C, 65.38; H, 8.71; N, 14.39.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide is its role as an inhibitor of various kinases. Research indicates that compounds with similar structures can inhibit Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) . These kinases are implicated in numerous pathological conditions, including:
- Autoimmune Diseases : The inhibition of SYK has been linked to therapeutic effects in autoimmune disorders.
- Cancer : Targeting kinases involved in tumor growth and metastasis can provide a strategic approach to cancer treatment.
- Neurological Disorders : Compounds that inhibit LRRK2 are being studied for their potential in treating neurodegenerative diseases such as Parkinson's disease .
Therapeutic Applications
The compound has been proposed for use in treating a variety of diseases due to its ability to modulate critical biological pathways:
- Inflammatory Diseases : By inhibiting specific kinases, the compound may reduce inflammation and provide relief from symptoms associated with conditions like rheumatoid arthritis.
- Metabolic Disorders : Its effects on metabolic pathways could be beneficial in managing diabetes and obesity-related complications.
- Neurological Conditions : The potential neuroprotective effects make it a candidate for further exploration in the treatment of Alzheimer's disease and other cognitive disorders .
Inhibition of Histone Deacetylase
A study highlighted the role of similar compounds in inhibiting histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cancer progression . The findings suggest that this compound could also exhibit HDAC inhibitory activity, leading to increased acetylation of histones and subsequent apoptosis in cancer cells.
Antitumor Activity
Research involving related compounds has demonstrated potent antitumor activity in preclinical models. For instance, a benzamide derivative exhibited significant efficacy against myelodysplastic syndrome cell lines, indicating that this compound may share similar properties . These findings underscore the importance of further investigation into its pharmacological profile.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Enzyme Inhibition | SYK, LRRK2, MYLK inhibitors | Potential treatment for autoimmune diseases, cancer, and neurological disorders |
| Cancer Therapy | Antitumor activity through HDAC inhibition | Compounds show promise against myelodysplastic syndrome |
| Neurological Disorders | Potential neuroprotective effects | Similar compounds have shown efficacy in models of Alzheimer's and Parkinson's |
| Metabolic Disorders | Modulation of metabolic pathways | Possible benefits in diabetes management |
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Analysis :
- Substituent Effects: Replacement of the 4-aminophenyl group with a methoxy group (as in N-(4-methoxyphenyl)pentanamide) enhances metabolic stability but may reduce hydrogen-bonding interactions critical for target binding .
- Side Chain Variations: The dimethylaminoethylamino group in compound 3a enhances DNA intercalation and cytotoxicity, suggesting that the dimethylamino group in the target compound may similarly contribute to nucleic acid targeting .
Pharmacological Activity and Efficacy
- Anthelmintic Potential: N-(4-Methoxyphenyl)pentanamide, a simplified albendazole derivative, demonstrated excellent drug-likeness (Swiss ADME) and adherence to pharmaceutical filters, though its IC₅₀ values remain unspecified . The target compound’s 4-aminophenyl group may improve solubility but could increase susceptibility to oxidative metabolism.
- Anticancer Activity: Dimethylamino-substituted naphthalimides (e.g., compound 3a) show IC₅₀ values as low as 0.23 μM against P388D1 cells, attributed to their planar aromatic systems and amino side chains. The target compound’s linear pentanamide chain may limit intercalation efficiency compared to rigid polycyclic systems .
Biological Activity
N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's molecular formula is C_{14}H_{22}N_{2}O, with a molecular weight of approximately 249.358 g/mol. Its structure includes:
- Pentanamide Backbone : Provides a functional site for biological interactions.
- Amino Group : Facilitates nucleophilic substitutions.
- Dimethylamino Group : Enhances solubility and reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of certain enzymes involved in inflammatory and cancer pathways. Preliminary studies suggest that compounds with similar structures can exhibit anti-cancer properties, making this compound a candidate for further pharmacological evaluation.
The mechanism of action is believed to involve binding to specific proteins or enzymes, potentially inhibiting their activity. This could be explored through molecular docking simulations and enzyme kinetics studies to elucidate its pharmacodynamics and pharmacokinetics.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Aminophenyl)-2-methylpropanamide | C_{11}H_{15}N_{2}O | Shorter alkyl chain; different biological activity |
| N,N-Dimethyl-4-aminobenzamide | C_{10}H_{14}N_{2}O | Lacks pentanamide structure; simpler amide functionality |
| 4-Amino-N,N-dimethylaniline | C_{10}H_{13}N | No amide group; primarily studied for dye applications |
The uniqueness of this compound lies in its specific combination of functional groups that enhance both solubility and reactivity compared to simpler analogs.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Amidation Reactions : The formation of the amide bond is crucial.
- Dimethylation : Introducing the dimethylamino group enhances reactivity.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure purity.
Careful control of reaction conditions is essential to achieve high yields and purity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Anticancer Activity : Initial findings suggest that it may inhibit cancer cell proliferation through specific enzyme inhibition.
- Anti-inflammatory Properties : The compound’s interaction with inflammatory pathways has been noted, warranting further investigation into its therapeutic potential in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving amide coupling and alkylation. A representative approach involves:
- Step 1 : Condensation of 4-aminophenyl derivatives with dimethylamino-pentanoyl chloride under inert conditions (e.g., nitrogen atmosphere).
- Step 2 : Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradient) to isolate intermediates .
- Characterization : Intermediates are validated using -NMR (e.g., δ 2.8–3.2 ppm for dimethylamino protons) and LC-MS (mass accuracy ±2 ppm). Purity is confirmed by HPLC (>95%) with UV detection at λ~255 nm .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Key methods include:
- NMR Spectroscopy : -NMR to confirm carbonyl (C=O, ~170 ppm) and aromatic carbons.
- UV-Vis Spectroscopy : λmax ~255 nm (attributed to the conjugated aromatic-amide system) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]) and fragment patterns .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is used to calculate:
- HOMO-LUMO gaps : To assess charge-transfer capabilities (e.g., ΔE ~4.2 eV suggests moderate reactivity).
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., dimethylamino group as electron-rich) .
- Validation: Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1650 cm) to confirm accuracy .
Q. What strategies resolve contradictions in solubility and stability data across studies?
Contradictions arise from solvent polarity or storage conditions. Recommended approaches:
- Solubility Screening : Test in DMSO, water, and ethanol at 25°C–60°C. Use dynamic light scattering (DLS) to detect aggregation.
- Stability Studies : Accelerated degradation under UV light (λ=254 nm) or acidic/basic conditions (pH 2–12) to identify degradation products via LC-MS .
- Cross-lab replication : Compare results using standardized protocols (e.g., USP guidelines for hygroscopicity testing) .
Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?
Mechanistic studies involve:
- Isolation of Byproducts : Chromatographic separation (e.g., silica gel) followed by structural analysis (e.g., -NMR coupling constants to identify regiochemistry).
- Kinetic Monitoring : Use in-situ FTIR to track intermediate formation (e.g., Schiff base intermediates in condensation steps) .
- Computational Modeling : Transition state analysis (e.g., Gaussian 16) to identify energetically favorable pathways .
Methodological Considerations
Q. What purification techniques optimize yield and purity for scale-up synthesis?
- Normal-Phase Chromatography : Effective for polar intermediates (e.g., eluent: 5% MeOH in CHCl).
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to enhance crystallinity.
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of dimethylamino-pentanoyl chloride) and reaction time (48–72 hours) .
Q. How do substituents on the phenyl ring influence bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
